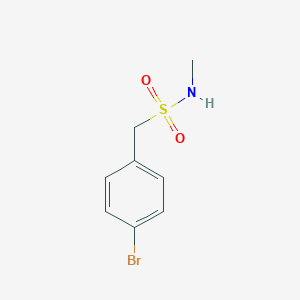

1-(4-Bromophenyl)-N-methylmethanesulfonamide

Description

Properties

IUPAC Name |

1-(4-bromophenyl)-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S/c1-10-13(11,12)6-7-2-4-8(9)5-3-7/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLCWARAJXKGTGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589919 | |

| Record name | 1-(4-Bromophenyl)-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172517-39-4 | |

| Record name | 1-(4-Bromophenyl)-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-N-methylmethanesulfonamide can be synthesized through a multi-step process. One common method involves the reaction of 4-bromoaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired sulfonamide product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The sulfonamide moiety can participate in oxidation and reduction reactions, leading to the formation of different functional groups.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfonamide group.

Major Products:

Substitution Reactions: Products include various substituted derivatives of the original compound, depending on the nucleophile used.

Oxidation Reactions: Products may include sulfonic acids or other oxidized derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-N-methylmethanesulfonamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or enhanced mechanical strength.

Biological Studies: Researchers use this compound to study its interactions with biological molecules and its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonamide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table highlights critical differences between 1-(4-Bromophenyl)-N-methylmethanesulfonamide and its structural analogs:

Electronic and Steric Effects

Physicochemical Properties

- Lipophilicity : Bromine’s hydrophobic nature increases lipophilicity (logP ≈ 2.5), enhancing membrane permeability compared to the nitro analog (logP ≈ 1.8).

- Solubility : The pyrimidine-containing analog (C₁₄H₁₄BrClN₃O₂S) exhibits higher aqueous solubility due to its polar heterocyclic core, unlike the bromophenyl-sulfonamide derivatives .

Biological Activity

1-(4-Bromophenyl)-N-methylmethanesulfonamide, also known as BMS-214662, is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, biochemical properties, and therapeutic applications.

Chemical Structure and Properties

This compound features a bromophenyl group attached to a methanesulfonamide moiety. Its chemical structure can be represented as follows:

This structure contributes to its unique biological properties and interactions with various biomolecules.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways:

- Enzyme Inhibition : Similar compounds have been shown to inhibit thioredoxin reductase (TrxR) and topoisomerase I (Topo I), leading to cytotoxic effects in cancer cells.

- Cell Signaling : The compound may influence cell signaling pathways by altering gene expression and cellular metabolism, which can affect cell proliferation and survival.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic activity against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell growth through the aforementioned enzyme targets.

Case Study Example : A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although further research is needed to elucidate its full spectrum of activity.

This compound interacts with various biomolecules, influencing their functions:

- Protein Binding : It may bind to specific proteins, altering their activity and stability.

- Metabolic Pathways : The compound could affect metabolic flux by interacting with enzymes involved in key metabolic processes.

Pharmacokinetics

Pharmacokinetic studies suggest that compounds similar to this compound exhibit favorable absorption, distribution, metabolism, and excretion (ADME) properties. This includes moderate bioavailability and an ability to penetrate cellular membranes effectively.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Variant | Biological Activity |

|---|---|---|

| 1-(4-Bromophenyl)-N-methylbenzenesulfonamide | Lacks methanesulfonamide group | Limited cytotoxicity |

| 1-(4-Bromophenyl)-N-methylthioacetamide | Contains thioacetamide group | Potentially lower anticancer activity |

Q & A

Q. What are the standard synthetic routes for 1-(4-Bromophenyl)-N-methylmethanesulfonamide, and how are reaction conditions optimized?

The synthesis typically involves coupling reactions between 4-bromobenzenesulfonyl chloride and methylamine derivatives. Key steps include:

- Sulfonamide bond formation : Reacting 4-bromobenzenesulfonyl chloride with methylamine under anhydrous conditions (e.g., in dichloromethane) at 0–25°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product .

- Optimization : Adjusting stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine), temperature (controlled to prevent side reactions), and reaction time (monitored via TLC/HPLC) .

Q. How is the molecular structure of this compound validated experimentally?

Q. What physicochemical properties are critical for handling this compound in laboratory settings?

- Solubility : Limited solubility in water; dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CH₂Cl₂) .

- Melting Point : Typically 120–125°C (varies with purity) .

- Stability : Sensitive to prolonged exposure to light/moisture; store under inert gas (N₂/Ar) at –20°C .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, MEDT) explain the regioselectivity of reactions involving this compound?

- Molecular Electron Density Theory (MEDT) : Predicts reaction pathways by analyzing electron density distribution. For example, cycloaddition reactions involving the bromophenyl group exhibit regioselectivity due to electronic effects (e.g., bromine’s electron-withdrawing nature stabilizes transition states) .

- DFT Calculations : Optimize geometries (B3LYP/6-31G* level) to study charge transfer in sulfonamide-based intermediates .

Q. What strategies are used to resolve contradictions between spectroscopic and crystallographic data?

Q. How can this compound be functionalized for biological activity studies, and what analytical methods track these modifications?

- Functionalization :

- Analysis :

- HPLC-MS : Quantify reaction yields and detect byproducts .

- Surface Plasmon Resonance (SPR) : Measure binding affinity to biological targets (e.g., enzymes) .

Q. What role does this compound play in studying enzyme inhibition mechanisms?

- Target Identification : Acts as a competitive inhibitor for sulfotransferases due to structural mimicry of the sulfonate group .

- Kinetic Studies : Use stopped-flow spectrophotometry to determine inhibition constants (Kᵢ) and mode of action (e.g., non-competitive vs. uncompetitive) .

Methodological Challenges and Solutions

Q. How are reaction intermediates characterized when synthesizing derivatives of this compound?

- In Situ Monitoring : Use flow NMR or ReactIR to capture transient intermediates (e.g., sulfonyl chloride intermediates) .

- Isolation Techniques : Employ flash chromatography with gradient elution (hexane → ethyl acetate) to separate unstable intermediates .

Q. What computational tools predict the compound’s pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.